molecular formula C8H14Hg2O2 B14486414 Acetylene, bis(2-methoxyethylmercuri)- CAS No. 63990-59-0

Acetylene, bis(2-methoxyethylmercuri)-

Cat. No.: B14486414
CAS No.: 63990-59-0
M. Wt: 543.38 g/mol
InChI Key: ACGBXKPHOMNYGY-UHFFFAOYSA-N
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Description

Acetylene, bis(2-methoxyethylmercuri)-, is an organomercury compound featuring two 2-methoxyethylmercuri groups bonded to an acetylene core. Organomercury compounds are historically recognized for their reactivity and toxicity, with applications in catalysis and organic synthesis. The presence of mercury imparts unique reactivity and stability challenges, distinguishing it from non-metallic or lighter metal-containing acetylene derivatives .

Properties

CAS No.

63990-59-0

Molecular Formula

C8H14Hg2O2

Molecular Weight

543.38 g/mol

IUPAC Name

2-methoxyethyl-[2-(2-methoxyethylmercurio)ethynyl]mercury

InChI

InChI=1S/2C3H7O.C2.2Hg/c2*1-3-4-2;1-2;;/h2*1,3H2,2H3;;;

InChI Key

ACGBXKPHOMNYGY-UHFFFAOYSA-N

Canonical SMILES

COCC[Hg]C#C[Hg]CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylene, bis(2-methoxyethylmercuri)- typically involves the reaction of acetylene with 2-methoxyethylmercury chloride in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is formed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Acetylene, bis(2-methoxyethylmercuri)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of acetylene derivatives with different functional groups .

Scientific Research Applications

Acetylene, bis(2-methoxyethylmercuri)- has several applications in scientific research:

Mechanism of Action

The mechanism by which acetylene, bis(2-methoxyethylmercuri)- exerts its effects involves the interaction of the mercury atoms with various molecular targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed effects. The pathways involved may include the inhibition of enzyme activity and the disruption of cellular membranes .

Comparison with Similar Compounds

Structural and Chemical Properties

Organomercury acetylene derivatives, such as bis(2-methoxyethylmercuri)-acetylene, exhibit distinct structural characteristics compared to other metal-acetylene complexes. For example:

  • Copper-acetylene complexes (e.g., CuCl·CH₃C≡CH) form crystalline structures with hollow spaces accommodating acetylene molecules, enabling reversible gas adsorption . In contrast, mercury’s larger atomic radius and stronger affinity for covalent bonding likely result in rigid, less porous frameworks.
  • Tin-acetylene polymers (e.g., carbodistannanes) demonstrate air/moisture sensitivity, degrading into oxidized byproducts . Mercury’s lower electronegativity may reduce hydrolytic instability but increase toxicity risks.

Table 1: Structural Comparison of Acetylene Derivatives

Compound Metal Center Bonding Type Stability in Air Key Feature
CuCl·CH₃C≡CH Copper Coordination High Reversible gas adsorption
Sn-based carbodistannanes Tin Covalent Low Air/moisture sensitivity
Bis(2-methoxyethylmercuri) Mercury Covalent Moderate High toxicity, rigid structure
Pharmacological Potential

Acetylene derivatives with amino-alkyne motifs (e.g., N-(4-t-amino-2-butynyl)-tetrahydrodibenzazocinones) exhibit pharmacological activity, likely targeting neurological pathways . However, mercury’s neurotoxicity precludes therapeutic use of bis(2-methoxyethylmercuri)-acetylene in this context.

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